

Fumigaclavine A: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: **Fumigaclavine A**

Cat. No.: **B1252198**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of **Fumigaclavine A**, an ergoline alkaloid mycotoxin produced by various species of fungi, most notably *Aspergillus fumigatus*.^{[1][2]} As a member of the clavine class of ergot alkaloids, **Fumigaclavine A** is a subject of interest for its unique chemical structure, biosynthetic pathway, and potential biological activities, including antibacterial properties.^[3] This document details its chemical properties, biosynthetic origins, and relevant experimental protocols for its isolation and characterization.

Chemical Structure and Properties

Fumigaclavine A is a tetracyclic indole derivative characterized by a 6,8-dimethylergoline core structure.^[4] An acetate group at position C-9 is a key functional feature.^[5] The compound's rigid structure and specific stereochemistry are crucial for its biological interactions.

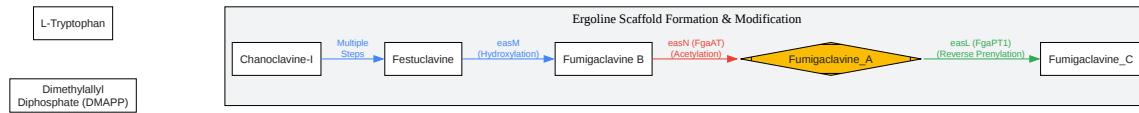
Below is a summary of its key chemical and physical properties.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₂₂ N ₂ O ₂	[1] [3] [5]
Molecular Weight	298.4 g/mol	[1] [5]
IUPAC Name	[(6aR,9R,10S)-7,9-Dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-10-yl] acetate	[3]
CAS Number	6879-59-0	[1] [3] [5]
Canonical SMILES	C[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)[C@H]2[C@H]1OC(=O)C)C	[3] [5]
InChI Key	GJSSYQDXZLZOLR-ONUGHKICSA-N	[3] [5]
Appearance	Varies based on purity and form.	
Class	Ergot Alkaloid, Clavine	[3] [4]

Biosynthesis of Fumigaclavine A

The biosynthesis of **Fumigaclavine A** is a multi-step enzymatic process originating from the primary metabolites L-tryptophan and dimethylallyl diphosphate (DMAPP).[\[3\]](#) The pathway involves the construction of the ergoline scaffold followed by a series of oxidative reactions and functional group modifications. **Fumigaclavine A** serves as a key intermediate, being the direct precursor to the more complex Fumigaclavine C.[\[6\]](#) The final step in **Fumigaclavine A** synthesis is the acetylation of Fumigaclavine B, a reaction catalyzed by the enzyme Fumigaclavine B O-acetyltransferase (also known as FgaAT or easN).[\[2\]](#)[\[5\]](#)

Biosynthetic Pathway of Fumigaclavine A and C.

[Click to download full resolution via product page](#)**Biosynthetic Pathway of Fumigaclavine A and C.**

Experimental Protocols

The following sections outline generalized methodologies for the production, isolation, and characterization of **Fumigaclavine A** from fungal cultures. These protocols are synthesized from common practices in natural product chemistry.[4][7][8]

Fungal Culture and Metabolite Production

This protocol describes the cultivation of *Aspergillus fumigatus* for the production of secondary metabolites, including **Fumigaclavine A**.

a. Fungal Strain and Media:

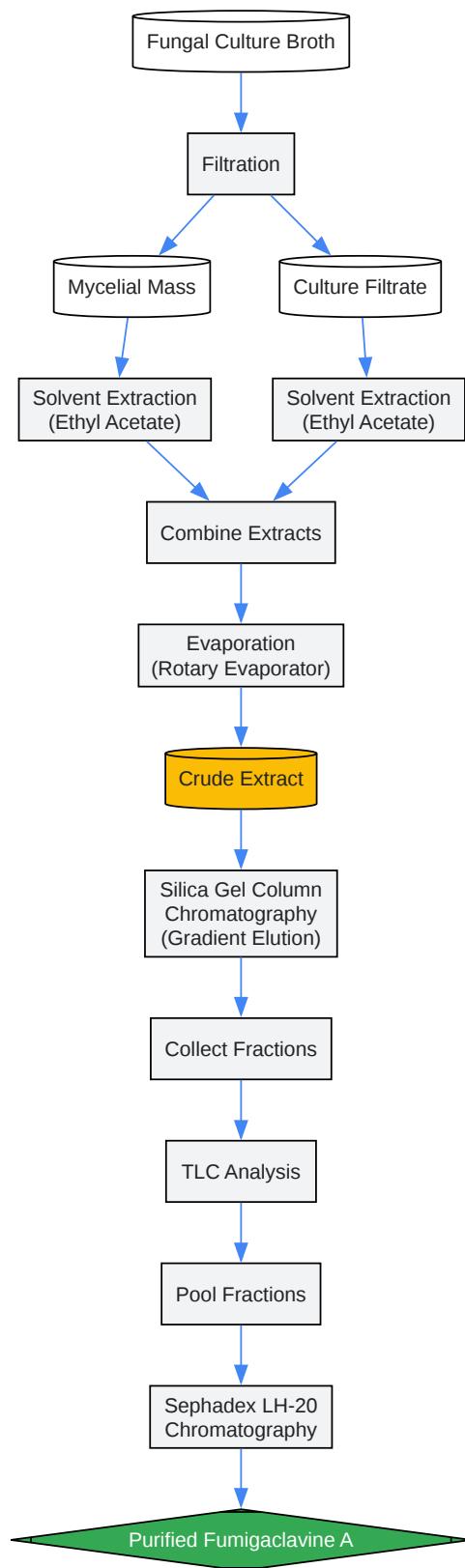
- Strain: *Aspergillus fumigatus* (e.g., strain HX-1 or equivalent).[8]
- Culture Media: Potato Dextrose Broth (PDB) or Sabouraud Dextrose Agar (SDA) are commonly used.[7][8] For liquid fermentation, PDB is preferred. To inhibit bacterial contamination, an antibiotic such as streptomycin (e.g., 200 µg/mL) can be added.[4]

b. Fermentation Protocol:

- Inoculate 1L Erlenmeyer flasks containing 400 mL of sterile PDB medium with an actively growing culture of *A. fumigatus*.^[7]
- Incubate the flasks under static conditions at room temperature (approx. 25-28°C) for 10-14 days.^{[7][8]}
- Following the initial static incubation, transfer the flasks to a rotary shaker and incubate for an additional 14-21 days at ~150 rpm to promote aeration and secondary metabolite production.^{[4][7]}

Extraction and Isolation of Fumigaclavine A

This workflow outlines the separation of **Fumigaclavine A** from the fungal culture.

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General workflow for extraction and isolation.

a. Extraction:

- Separate the mycelial mass from the liquid broth via filtration.[\[7\]](#)
- Independently extract both the filtrate and the crushed mycelia with an organic solvent, typically ethyl acetate (EtOAc), in a separating funnel. Repeat the extraction 2-3 times to ensure complete recovery.[\[7\]](#)[\[8\]](#)
- Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.[\[7\]](#)

b. Chromatographic Purification:

- Subject the crude extract to open column chromatography on silica gel (e.g., 60-120 mesh).[\[4\]](#)
- Elute the column with a gradient of non-polar to polar solvents (e.g., n-hexane and chloroform or n-hexane and ethyl acetate) to separate components based on polarity.[\[4\]](#)
- Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound.[\[7\]](#)
- Pool the fractions containing **Fumigaclavine A** and concentrate them.
- For final purification, perform size exclusion chromatography using a Sephadex LH-20 column or semi-preparative HPLC.[\[7\]](#)[\[8\]](#)

Structural Characterization

The identity and purity of the isolated **Fumigaclavine A** should be confirmed using a combination of spectroscopic and spectrometric techniques.

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) to confirm the molecular weight (m/z $[M+H]^+$).[\[9\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR to elucidate the chemical structure and confirm the arrangement of protons and carbons. 2D NMR techniques (COSY, HSQC, HMBC) can be used to confirm assignments.[\[9\]](#)

Conclusion

Fumigaclavine A represents an important intermediate in the biosynthesis of more complex ergot alkaloids and possesses intrinsic biological activity. The methodologies outlined in this guide provide a framework for researchers to produce, isolate, and study this molecule. Further investigation into its pharmacological properties and potential applications in drug development is warranted.

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